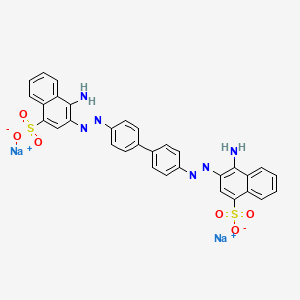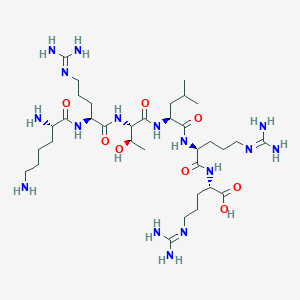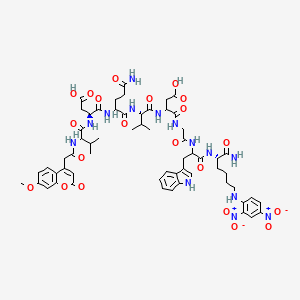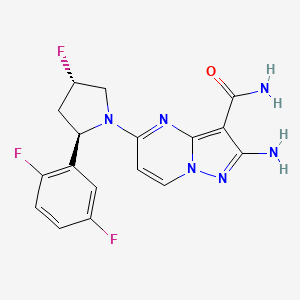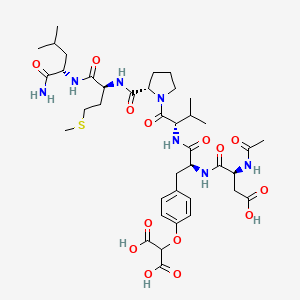
Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the malonyl group (CH(CO2H)2) in the tyrosine residue makes it unique and potentially useful for specific biochemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The malonyl group in the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted malonyl groups.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and modification techniques.
Biology
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions due to its unique sequence and functional groups.
Medicine
Drug Development: Potential use in developing peptide-based therapeutics targeting specific pathways or receptors.
Industry
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 depends on its interaction with specific molecular targets. The malonyl group in the tyrosine residue can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate signaling pathways and protein activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2: Contains a sulfonated tyrosine residue instead of a malonyl group.
Ac-Asp-Tyr-Met-Gly-Trp-NH2: Lacks the malonyl group, making it less reactive in certain biochemical contexts.
Uniqueness
The presence of the malonyl group in Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 makes it unique compared to other peptides. This group can participate in specific chemical reactions, making the compound valuable for studying protein modifications and developing targeted therapeutics.
特性
分子式 |
C39H57N7O14S |
|---|---|
分子量 |
880.0 g/mol |
IUPAC名 |
2-[4-[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenoxy]propanedioic acid |
InChI |
InChI=1S/C39H57N7O14S/c1-19(2)16-25(32(40)50)43-33(51)24(13-15-61-6)42-36(54)28-8-7-14-46(28)37(55)30(20(3)4)45-35(53)26(44-34(52)27(18-29(48)49)41-21(5)47)17-22-9-11-23(12-10-22)60-31(38(56)57)39(58)59/h9-12,19-20,24-28,30-31H,7-8,13-18H2,1-6H3,(H2,40,50)(H,41,47)(H,42,54)(H,43,51)(H,44,52)(H,45,53)(H,48,49)(H,56,57)(H,58,59)/t24-,25-,26-,27-,28-,30-/m0/s1 |
InChIキー |
XPASOGHYDSTHJQ-YUGXLDDKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


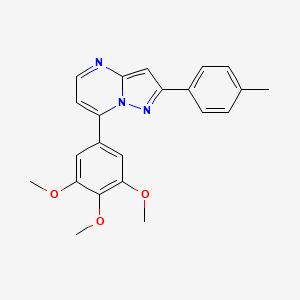

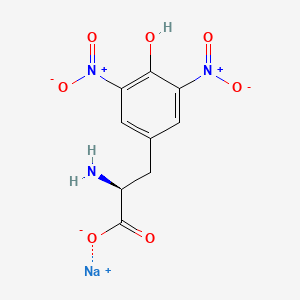
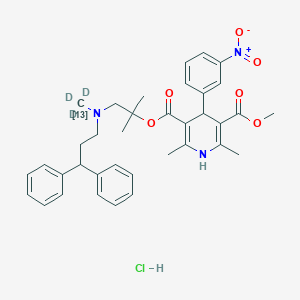

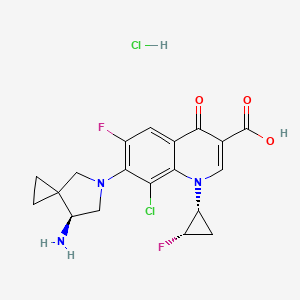
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
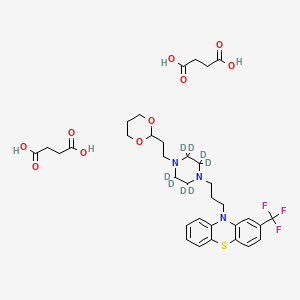
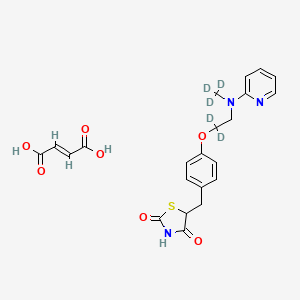
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
